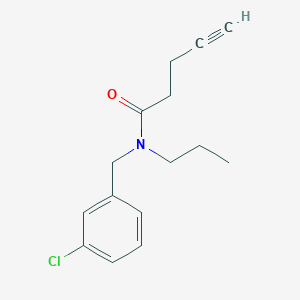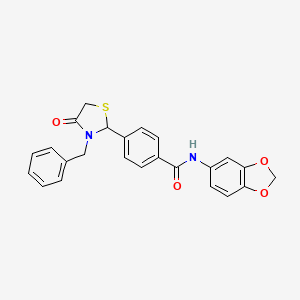
1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol
説明
1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol, also known as NPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPPB is a piperazine derivative that has been widely used as a tool in various biological studies, including ion channel research, cell signaling, and drug discovery.
作用機序
1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol exerts its biological effects through the inhibition of ion channels and modulation of cell signaling pathways. Specifically, 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has been shown to block the CFTR chloride channel by binding to the channel pore and preventing chloride ion flux. 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol also blocks the VRAC channel by inhibiting the channel conductance and preventing cell volume regulation. Furthermore, 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has been shown to inhibit the TRPV4 channel by blocking the channel activation and preventing calcium influx. In terms of cell signaling pathways, 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has been shown to inhibit the MAPK pathway by blocking the activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol also inhibits the PI3K pathway by blocking the activation of Akt.
Biochemical and Physiological Effects:
1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has been shown to have various biochemical and physiological effects, including the inhibition of chloride ion transport, the modulation of cell volume regulation, the inhibition of calcium influx, and the modulation of cell signaling pathways. In addition, 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol in lab experiments include its potency, selectivity, and versatility. 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol is a potent inhibitor of various ion channels and cell signaling pathways, making it a valuable tool in studying these biological processes. Additionally, 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol is selective for its targets, meaning it does not interfere with other ion channels or cell signaling pathways. Finally, 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol is versatile in its applications, as it can be used in a variety of experimental systems, including cell culture, animal models, and human tissue.
The limitations of using 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol in lab experiments include its potential toxicity and off-target effects. 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental systems. Additionally, 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol may have off-target effects on other ion channels or cell signaling pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for the use of 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol in scientific research. One direction is the development of new therapeutics targeting ion channels and cell signaling pathways. 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol can be used as a tool in drug discovery to identify new compounds that modulate these biological processes. Another direction is the use of 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol in the study of disease mechanisms, particularly in the context of ion channel dysfunction and cell signaling pathway dysregulation. Finally, the use of 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol in combination with other compounds or therapies may enhance its therapeutic potential and expand its applications in various disease states.
科学的研究の応用
1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has been widely used in scientific research as a potent inhibitor of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-regulated anion channel (VRAC), and the transient receptor potential vanilloid 4 (TRPV4) channel. 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has also been shown to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. Additionally, 1-(4-nitrophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol has been used as a tool in drug discovery for the development of new therapeutics targeting ion channels and cell signaling pathways.
特性
IUPAC Name |
1-(4-nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-18(15-26-19-8-6-17(7-9-19)22(24)25)14-20-10-12-21(13-11-20)16-4-2-1-3-5-16/h1-9,18,23H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVJMDCNFAFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983080 | |
| Record name | 1-(4-Nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-((4-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol | |
CAS RN |
64511-26-8 | |
| Record name | 1-Piperazineethanol, alpha-((4-nitrophenoxy)methyl)-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064511268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B3937917.png)
![1-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937928.png)

![ethyl 6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3937937.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937942.png)
![3-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937963.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937974.png)
![11,11-dimethyl-8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3937981.png)
![1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B3937987.png)
![4-[(2-thienylmethylene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938000.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3938002.png)
![4-({[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938011.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3938012.png)